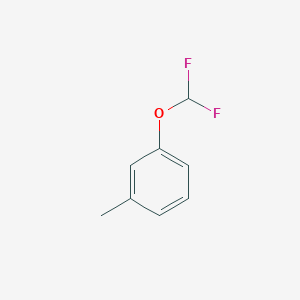

3-(Difluoromethoxy)toluene

Beschreibung

Contextualization of Aryl Ethers in Contemporary Organic Synthesis

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group (R-O-Ar), are fundamental structural motifs in organic chemistry. uomus.edu.iq Their prevalence is notable in a wide array of natural products, pharmaceuticals, and agrochemicals, underscoring their significance. sioc-journal.cnalfa-chemistry.comnumberanalytics.com Beyond their presence in bioactive molecules, aryl ethers serve as versatile intermediates and building blocks in synthetic chemistry and are often used as solvents due to their stability and ability to dissolve a range of compounds. alfa-chemistry.comfiveable.mesolubilityofthings.com

The synthesis of aryl ethers has evolved considerably. Classical methods, such as the Williamson ether synthesis, typically involve the reaction of a phenoxide with a primary haloalkane. rsc.org However, contemporary organic synthesis increasingly relies on more sophisticated and versatile transition metal-catalyzed cross-coupling reactions. sioc-journal.cn Prominent among these are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination (adapted for ether synthesis). wikipedia.orgwikipedia.orgorganic-chemistry.org These modern methods generally offer milder reaction conditions, greater functional group tolerance, and a broader substrate scope compared to traditional approaches, facilitating the construction of complex molecular architectures. wikipedia.orgarkat-usa.orgunion.edu

The Strategic Role of Fluorination in Modulating Chemical Reactivity and Properties of Organic Compounds

The deliberate incorporation of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. tandfonline.combohrium.com The unique properties of the fluorine atom allow for the fine-tuning of a molecule's biological and physicochemical characteristics. tandfonline.comucd.ie A primary advantage is the enhancement of metabolic stability; the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. ucd.ienih.gov This can extend the half-life and duration of a drug's therapeutic effect. nih.gov

Furthermore, fluorine's extreme electronegativity profoundly alters the electronic properties of a molecule, which can influence its pKa, dipole moment, and reactivity. tandfonline.comucd.ienih.gov For instance, introducing fluorine near a basic nitrogen atom can lower its pKa, which may improve membrane permeability and subsequent bioavailability. ucd.ienih.gov Fluorination also typically increases a molecule's lipophilicity, a property that can enhance its ability to cross biological membranes and interact with hydrophobic protein pockets. nih.govbenthamscience.comresearchgate.net This modification can also lead to improved binding affinity with target proteins, thereby increasing a compound's potency. tandfonline.combohrium.com Due to its small van der Waals radius, which is comparable to that of a hydrogen atom, fluorine can often be substituted for hydrogen without causing significant steric disruption. tandfonline.combeilstein-journals.org

The Difluoromethoxy Group: Electronic Characteristics, Steric Demands, and Synthetic Importance in Aryl Systems

The difluoromethoxy group (-OCF₂H) is a privileged fluorinated moiety frequently employed in modern drug design. rsc.orgchinesechemsoc.org Its utility stems from a unique combination of electronic and steric properties that differentiate it from both non-fluorinated analogues like the methoxy (B1213986) group (-OCH₃) and the fully fluorinated trifluoromethoxy group (-OCF₃).

Electronic and Steric Profile: The -OCF₂H group exerts a dual electronic influence on an attached aryl ring: a strong electron-withdrawing inductive effect (-I) due to the electronegative fluorine atoms, and a weak electron-donating resonance effect (+R) from the oxygen lone pairs. smolecule.com It is considered less electron-withdrawing than the -OCF₃ group. This balanced electronic character can be used to modulate the reactivity and properties of aromatic systems.

A key feature of the difluoromethoxy group is its capacity to act as a lipophilic hydrogen bond donor via its C-H bond. chinesechemsoc.orgnih.gov This allows for specific hydrogen bonding interactions with biological targets, an ability not shared by the methoxy or trifluoromethoxy groups. researchgate.net Additionally, molecules containing the -OCF₂H group are said to exhibit dynamic lipophilicity , meaning they can alter their lipophilicity to adapt to their chemical surroundings through simple bond rotation. rsc.orgnih.gov

The table below summarizes and compares the properties of the difluoromethoxy group with related substituents.

| Property | Hydrogen (H) | Fluorine (F) | Methoxy (OCH₃) | Difluoromethoxy (OCF₂H) | Trifluoromethoxy (OCF₃) |

| Van der Waals Radius (Å) | 1.20 beilstein-journals.org | 1.47 beilstein-journals.org | ~2.16 | Intermediate | ~2.59 |

| Electronegativity (Pauling) | 2.20 | 3.98 tandfonline.com | - | - | - |

| Electronic Effect | Neutral | Inductive Withdrawing | Resonance Donating | Inductive Withdrawing, Weak Resonance Donating smolecule.com | Strong Inductive Withdrawing |

| Hydrogen Bond Capability | - | Acceptor | Acceptor | Donor & Acceptor chinesechemsoc.orgnih.gov | Acceptor |

| Relative Lipophilicity | Low | Higher than H | Moderate | High, "Dynamic" rsc.orgnih.gov | Very High |

Synthetic Importance: The difluoromethoxy group is often used as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, providing a means to enhance metabolic stability while potentially maintaining or improving biological activity. researchgate.net The synthesis of aryl difluoromethyl ethers, the class of compounds to which 3-(Difluoromethoxy)toluene belongs, is a significant area of research. A common synthetic route involves the O-difluoromethylation of the corresponding phenol (B47542) using various difluorocarbene precursors under basic conditions. rsc.orgorgsyn.org

Overview of Research Trends Pertaining to this compound and Related Structures

Research involving this compound and structurally related compounds is primarily driven by their potential as intermediates and building blocks in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

A major trend is the development of novel and more efficient synthetic methodologies for the introduction of the difluoromethoxy group onto aromatic frameworks. rsc.org Significant effort is being directed towards late-stage functionalization, where the -OCF₂H group is installed at a later step in a synthetic sequence. nih.gov This is particularly valuable for creating diverse molecular libraries for structure-activity relationship (SAR) studies. One emerging strategy is the direct C-H difluoromethoxylation of arenes, which can be achieved using photoredox catalysis. rsc.orgresearchgate.net This method provides rapid access to a variety of regioisomers from simple starting materials without the need for pre-functionalization, such as the conversion of a phenol. rsc.org

While direct studies on this compound itself are specific, the broader class of difluoromethoxy-substituted aromatics is of high interest. For example, compounds like 2-Bromo-3-(difluoromethoxy)toluene are synthesized as precursors for further chemical transformations, utilizing the bromine atom as a handle for cross-coupling reactions. smolecule.com Similarly, the synthesis of intermediates like 3-hydroxy-4-difluoromethoxy benzaldehyde, a key component for the anti-inflammatory drug roflumilast, highlights the industrial relevance of this substitution pattern. google.com Research has also been conducted on the biological activities of more complex molecules containing the difluoromethoxy-phenyl moiety, further validating the importance of these structural units in drug discovery. researchgate.net

The table below highlights key research findings related to the synthesis and application of difluoromethoxylated aromatic compounds.

| Research Focus | Key Finding | Significance |

| Catalytic C-H Difluoromethoxylation | Development of photoredox-catalyzed methods to directly install the -OCF₂H group on arenes. rsc.orgresearchgate.net | Enables rapid, late-stage functionalization for SAR studies, avoiding multi-step syntheses from phenols. |

| Synthesis of Building Blocks | Synthesis of halogenated precursors like 2-Bromo-3-(difluoromethoxy)toluene. smolecule.com | Provides versatile intermediates for constructing more complex molecules through cross-coupling reactions. |

| Bioisosteric Replacement | The -OCF₂H group is explored as a metabolically stable bioisostere for hydroxyl or thiol groups. chinesechemsoc.orgresearchgate.net | Offers a strategy to improve the pharmacokinetic properties of drug candidates. |

| Industrial Intermediates | Synthesis of difluoromethoxylated aldehydes and acids as precursors to marketed drugs. google.com | Demonstrates the commercial application and value of compounds bearing the difluoromethoxy group. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYLERKTGDYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293167 | |

| Record name | 1-(Difluoromethoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-15-4 | |

| Record name | 1-(Difluoromethoxy)-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Difluoromethoxy Toluene

Direct Difluoromethoxylation Strategies for Aromatic Scaffolds

Direct C-H difluoromethoxylation offers an atom-economical approach to synthesize aryl difluoromethyl ethers by functionalizing the aromatic ring without prior activation. These methods often rely on the generation of highly reactive intermediates that can attack the C-H bonds of an aromatic scaffold like toluene (B28343).

Electrophilic Difluoromethoxylation Approaches and Reagent Development

Recent advances have focused on generating an electrophilic difluoromethoxylating species, often the difluoromethoxy radical (•OCF2H), which can directly engage with electron-rich aromatic rings. Photoredox catalysis has emerged as a powerful tool for this transformation under mild conditions. nih.govresearchgate.net

Researchers have developed novel redox-active reagents that release the •OCF2H radical upon single electron transfer (SET) from an excited photocatalyst. researchgate.netrsc.org For instance, Ngai and colleagues developed a benzotriazole-based reagent that, when used with a ruthenium or iridium photocatalyst under blue LED irradiation, can directly difluoromethoxylate a range of arenes. rsc.orgchemistryviews.org When applied to toluene, this method typically yields a mixture of ortho-, meta-, and para-isomers, which can be advantageous for screening in drug discovery programs. chemistryviews.orgresearchgate.net The reaction proceeds as the electrophilic •OCF2H radical adds to the toluene ring, forming a cyclohexadienyl radical intermediate, which is then oxidized and deprotonated to yield the final products. nih.govrsc.org

Another notable development is a shelf-stable 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (B1224126) reagent, which also participates in photoredox-catalyzed C–H difluoromethoxylation of (hetero)arenes. digitellinc.com These methods tolerate a wide array of functional groups, highlighting their utility in late-stage functionalization. nih.govdigitellinc.com

Table 1: Representative Conditions for Direct Photocatalytic C-H Difluoromethoxylation of Arenes

| Catalyst | Difluoromethoxylating Reagent | Light Source | Solvent | Typical Substrates | Ref. |

|---|---|---|---|---|---|

| Ru(bpy)3(PF6)2 | N-(difluoromethoxy)benzotriazole salt | Blue LED | Acetonitrile | Toluene, Anisole (B1667542), Halobenzenes | chemistryviews.org |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | N-(difluoromethoxy)benzotriazole salt | Blue LED | Acetonitrile | Complex drug-like molecules | rsc.org |

Nucleophilic Difluoromethoxylation Pathways and Catalyst Design

The classic and most prevalent nucleophilic pathway to form an Ar–O–CF2H bond involves the reaction of a nucleophile, specifically a phenoxide, with a source of electrophilic difluorocarbene (:CF2). orgsyn.orgnii.ac.jp This method is technically a precursor-based route as it requires a pre-functionalized arene (a phenol), but it is fundamentally driven by a nucleophilic attack. Direct nucleophilic substitution on an aryl halide to install a difluoromethoxy group is less common compared to the analogous C-CF2H bond-forming reactions. rsc.org

The process begins with the deprotonation of a phenol (B47542) using a base to generate a more nucleophilic phenoxide. This phenoxide then traps the highly reactive difluorocarbene intermediate. orgsyn.orgthieme-connect.com Difluorocarbene can be generated from various precursors under different conditions. cas.cn

Common Difluorocarbene Precursors:

Sodium chlorodifluoroacetate (ClCF2CO2Na): A bench-stable solid that generates :CF2 via thermal decarboxylation. This method is operationally simple and avoids toxic reagents. orgsyn.org

Diethyl bromodifluoromethylphosphonate (BrCF2P(O)(OEt)2): A commercially available liquid that undergoes facile P–C bond cleavage upon basic hydrolysis to release difluorocarbene under mild conditions, tolerating sensitive functional groups. cas.cnresearchgate.net

Chlorodifluoromethyl phenyl sulfone (PhSO2CF2Cl): A non-ozone-depleting reagent that generates difluorocarbene under aqueous basic conditions. cas.cn

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): A reagent that can generate difluorocarbene catalytically in the presence of a fluoride (B91410) ion source or an N-heterocyclic carbene (NHC) catalyst under mild conditions. nii.ac.jp

The efficiency of this nucleophilic trapping depends on the stability of the difluorocarbene and the reactivity of the phenoxide nucleophile. orgsyn.orgthieme-connect.com

Radical-Mediated Difluoromethoxylation Techniques

Radical-mediated C-H difluoromethoxylation has become a frontier in synthetic chemistry, largely enabled by visible-light photoredox catalysis. nih.govresearchgate.net These methods hinge on the generation of the difluoromethoxy radical (•OCF2H), which, despite being a radical, exhibits electrophilic character and preferentially attacks electron-rich positions on aromatic rings. researchgate.netacs.org

The mechanism, as described in section 2.1.1, involves the single-electron reduction of a specialized N–O bond-containing reagent by an excited photocatalyst. nih.govrsc.org This cleavage exclusively liberates the •OCF2H radical. rsc.orgresearchgate.net An intermolecular competition experiment showed that the •OCF2H radical reacts approximately three times faster with toluene than with the more electron-deficient acetophenone, confirming its electrophilic nature. researchgate.net

This radical pathway is advantageous due to its mild, room-temperature conditions and high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.govchemistryviews.org For monosubstituted arenes like toluene, the reaction provides a mixture of regioisomers, a feature that can be harnessed in discovery chemistry to rapidly generate molecular diversity. chemistryviews.orgresearchgate.net

Precursor-Based Synthetic Routes to 3-(Difluoromethoxy)toluene

Precursor-based routes involve the synthesis of this compound from starting materials that are strategically functionalized to ensure the correct regiochemical outcome. These multi-step pathways offer excellent control over isomer formation.

Functionalization of Toluene Derivatives for Regioselective Difluoromethoxy Installation

The most direct precursor-based synthesis of this compound starts with 3-methylphenol (m-cresol). scientificlabs.co.uk Since the hydroxyl group can be directly converted to the difluoromethoxy group, the primary challenge is sourcing or synthesizing m-cresol (B1676322). M-cresol can be produced industrially from toluene via methods like the cymene-cresol process or sulfonation-alkali fusion. wikipedia.org

Once m-cresol is obtained, the synthesis proceeds via the nucleophilic pathway described in section 2.1.2. The phenolic proton is first removed with a base to form the 3-methylphenoxide anion. This nucleophile then reacts with an in situ-generated difluorocarbene. A variety of conditions can be employed for this transformation.

Table 2: Representative Conditions for O-Difluoromethylation of Phenols

| Phenol Substrate | Base | :CF2 Precursor | Solvent | Yield | Ref. |

|---|---|---|---|---|---|

| Substituted Phenols | KOH | BrCF2P(O)(OEt)2 | MeCN/H2O | Good to Excellent | researchgate.net |

| 3-Hydroxypyridine | KOH | BrCF2P(O)(OEt)2 | MeCN/H2O | High | researchgate.net |

| Various Phenols | K2CO3 | ClCF2CO2Na | DMF/H2O | Good | orgsyn.org |

This approach is highly regioselective because the difluoromethoxy group is installed precisely at the position of the hydroxyl group on the starting m-cresol. orgsyn.orgcas.cn

Multi-step Aromatic Transformations Leading to the this compound Core

More elaborate multi-step syntheses can be designed to construct this compound, offering flexibility when specific precursors are unavailable. The key is strategic ordering of reactions to control the directing effects of substituents during electrophilic aromatic substitution (EAS). libretexts.org

A classic synthetic sequence starting from toluene could involve the following steps:

Nitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of isomers, with the major products being ortho- and para-nitrotoluene. However, a smaller amount of meta-nitrotoluene is also formed and can be isolated.

Reduction: The isolated 3-nitrotoluene (B166867) is reduced to 3-aminotoluene (m-toluidine). This is typically achieved through catalytic hydrogenation or using metals like tin or iron in acidic media.

Diazotization and Hydrolysis: The amino group of m-toluidine (B57737) is converted into a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures. Gentle heating of the diazonium salt solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to form 3-methylphenol (m-cresol).

O-Difluoromethylation: Finally, m-cresol is converted to this compound as described in section 2.2.1, by reaction with a base and a difluorocarbene precursor. orgsyn.orgresearchgate.net

This pathway, although longer, is a fundamental demonstration of how functional group interconversions and control of directing group effects enable the regiocontrolled synthesis of specifically substituted aromatic compounds. libretexts.orgudel.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| 3-Methylphenol (m-cresol) |

| Ortho-nitrotoluene |

| Meta-nitrotoluene |

| Para-nitrotoluene |

| 3-Aminotoluene (m-toluidine) |

| Acetophenone |

| Anisole |

| Halobenzenes |

| Sodium chlorodifluoroacetate |

| Diethyl bromodifluoromethylphosphonate |

| Chlorodifluoromethyl phenyl sulfone |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) |

| Ru(bpy)3(PF6)2 |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 |

| 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate |

| Nitric acid |

| Sulfuric acid |

| Sodium nitrite |

| N-heterocyclic carbene (NHC) |

| 3-Hydroxypyridine |

| Potassium hydroxide |

| Potassium carbonate |

| Cesium carbonate |

| Acetonitrile |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are paramount in the contemporary synthesis of valuable compounds like this compound. pharmacyjournal.in This section explores methodologies that align with these principles, including catalytic approaches, continuous processing, and atom-economical protocols.

Catalytic and Organocatalytic Approaches

The direct functionalization of C-H bonds is a cornerstone of green synthesis, and recent breakthroughs have enabled the catalytic C-H difluoromethoxylation of arenes. A notable advancement is the use of visible-light photoredox catalysis for the direct difluoromethoxylation of unactivated arenes, including toluene. nih.govchemistryviews.org This approach avoids the need for pre-functionalization of the aromatic ring, a common requirement in traditional cross-coupling reactions. nih.gov

The process employs a redox-active, bench-stable N-(difluoromethoxy)benzotriazole salt as the difluoromethoxylating reagent in conjunction with a ruthenium-based photocatalyst, such as Ru(bpy)₃(PF₆)₂, irradiated by blue LEDs at room temperature. nih.govchemistryviews.org Experimental and computational studies indicate that the reaction proceeds via a single electron transfer (SET) from the excited photocatalyst to the reagent. nih.govrsc.org This generates a radical intermediate that exclusively liberates the electrophilic difluoromethoxy radical (•OCF₂H). nih.gov This radical then adds to toluene to form a difluoromethoxylated cyclohexadienyl radical, which is subsequently oxidized and deprotonated to yield the final product mixture, including this compound. nih.govrsc.org This method is operationally simple and tolerates a wide variety of functional groups, making it suitable for late-stage functionalization. nih.gov

Table 1: Photocatalytic C-H Difluoromethoxylation of Toluene This interactive table summarizes the key components of the photocatalytic approach.

| Component | Description | Role/Function | Reference |

|---|---|---|---|

| Substrate | Toluene | The aromatic starting material for direct C-H functionalization. | nih.gov |

| Reagent | Redox-active N-(difluoromethoxy)benzotriazole salt | Source of the difluoromethoxy radical (•OCF₂H). | chemistryviews.org, nih.gov |

| Catalyst | Ru(bpy)₃(PF₆)₂ | Visible-light photocatalyst that initiates the radical process via Single Electron Transfer (SET). | chemistryviews.org, nih.gov |

| Energy Source | Blue LED Light | Irradiates and excites the photocatalyst to a long-lived, higher energy state. | chemistryviews.org |

| Solvent | Acetonitrile | A common polar aprotic solvent for photoredox catalysis. | chemistryviews.org |

| Temperature | Room Temperature | Mild reaction condition, enhancing the green profile of the synthesis. | nih.gov |

While direct organocatalytic O-difluoromethoxylation of toluene has yet to be fully realized, organocatalysis has shown promise in the generation of difluorocarbene (:CF₂), a key intermediate for difluoromethylation, under mild conditions. nii.ac.jp For instance, certain organocatalysts can activate reagents to produce difluorocarbene for the S-difluoromethylation of thiocarbonyl compounds. nii.ac.jp The development of similar organocatalytic systems that can generate difluorocarbene for reaction with phenols (like 3-cresol) represents a promising and milder alternative to traditional methods that often require harsh conditions or specialized apparatus. nii.ac.jpnih.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical processes. rsc.orgacs.org These advantages are particularly relevant for fluoroalkylation reactions, which may involve hazardous reagents or gaseous starting materials. rsc.org The application of flow chemistry provides a viable route for the large-scale, sustainable production of this compound.

One significant advantage of flow reactors is their superior handling of gas-liquid reactions. rsc.org The synthesis of difluoromethoxyarenes can rely on difluorocarbene generated from gaseous precursors like chlorodifluoromethane (B1668795) (HCF₂Cl, Freon-22) or fluoroform (HCF₃). nih.govucc.ie In batch reactors, ensuring efficient mixing and contact between the gas and liquid phases is challenging and poses safety risks, especially on a large scale. rsc.org Continuous flow systems, such as tube-in-tube reactors, allow for the safe, controlled diffusion of pressurized gas into the liquid stream, ensuring high interfacial contact and reaction efficiency while minimizing risks. rsc.org

Atom-Economical and Solvent-Minimizing Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. savemyexams.comdynamicscience.com.au Reactions with high atom economy are inherently more sustainable as they generate less waste. studymind.co.uk

The synthesis of this compound can be approached through several routes, with vastly different atom economies.

Traditional Williamson Ether Synthesis: This route involves reacting 3-cresol with a difluoromethylating agent (e.g., ClCF₂H) in the presence of a stoichiometric base (e.g., NaOH). This method generates significant salt waste (e.g., NaCl and H₂O) and has a low atom economy.

Direct C-H Difluoromethoxylation: As described previously, the photocatalytic functionalization of toluene's C-H bond is highly atom-economical. nih.gov While the difluoromethoxylating reagent itself is large, the only other reactant is toluene, and the process avoids the generation of stoichiometric inorganic salts as byproducts. libretexts.org This direct approach maximizes the incorporation of atoms from the starting materials into the product. libretexts.org

Table 2: Comparative Analysis of Atom Economy in Synthesizing this compound This interactive table provides a theoretical comparison of the atom economy for two different synthetic pathways. The calculation is based on the formula: % Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 3-Cresol, Chlorodifluoromethane (ClCF₂H), Sodium Hydroxide (NaOH) | This compound | Sodium Chloride (NaCl), Water (H₂O) | 67.1% | nih.gov, libretexts.org |

| Direct C-H Difluoromethoxylation | Toluene, N-(difluoromethoxy)benzotriazole reagent* | This compound | Reduced benzotriazole (B28993) byproduct | ~45.5% | nih.gov, libretexts.org |

Minimizing solvent use is another key aspect of green synthesis. nih.gov Traditional syntheses often use solvents like dimethylformamide (DMF), which are effective but pose significant toxicity and environmental hazards. nih.gov Modern catalytic methods, particularly photoredox catalysis, often utilize solvents like acetonitrile. chemistryviews.org A key goal in green chemistry is to replace such solvents with more benign alternatives. In the case of synthesizing this compound, using toluene itself not only as the reactant but also as the solvent would be an ideal scenario, significantly improving the green credentials of the process. The development of catalytic systems that are active and selective in such "reactant-as-solvent" conditions is an active area of research.

Reactivity and Mechanistic Investigations of 3 Difluoromethoxy Toluene and Its Functionalized Derivatives

Electrophilic Aromatic Substitution Reactions of 3-(Difluoromethoxy)toluene

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The outcome of these reactions on substituted benzenes is governed by the electronic and steric nature of the existing substituents. wikipedia.orgmsu.edu

Regioselectivity and Directing Effects of the Difluoromethoxy Group

The difluoromethoxy group is considered a deactivating, ortho-, para-directing group. reddit.comulethbridge.ca This is due to the interplay of two opposing electronic effects:

Inductive Effect (-I): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene (B151609). ulethbridge.ca

Resonance Effect (+R): The lone pairs on the oxygen atom can be donated to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the substitution. reddit.com This resonance stabilization is most effective at the ortho and para positions.

The directing effect of the difluoromethoxy group is analogous to that of halogens, which are also deactivating yet ortho-, para-directing. ulethbridge.ca In the case of this compound, the directing effects of both the methyl and difluoromethoxy groups must be considered. The methyl group is an activating, ortho-, para-director. Therefore, electrophilic substitution is expected to occur at positions ortho and para to both groups, with the most activating group generally exerting the primary influence. ulethbridge.ca

| Substituent | Electronic Effect | Directing Effect |

| -CH3 | Electron-donating (activating) | Ortho, Para |

| -OCHF2 | Electron-withdrawing (deactivating) via induction, Electron-donating via resonance | Ortho, Para |

The regioselectivity of electrophilic substitution on this compound will favor positions that are ortho or para to the methyl group and ortho or para to the difluoromethoxy group. The primary positions for substitution would be C2, C4, and C6. Steric hindrance from the substituents can also influence the final product distribution, often favoring the para position over the ortho positions. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Parameters Influencing Substitution Pathways

The course of a chemical reaction can be governed by either kinetic or thermodynamic control. dalalinstitute.comwikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (i.e., has the lowest activation energy). libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product is then the most stable one (i.e., has the lowest Gibbs free energy). libretexts.orglibretexts.org

In electrophilic aromatic substitution, the formation of different isomers can be subject to kinetic or thermodynamic control. For instance, in the nitration of toluene (B28343), the product ratio can be influenced by reaction temperature. msu.edulibretexts.org For this compound, the substitution at the various activated positions (C2, C4, C6) will have different activation energies and the resulting isomers will have different thermodynamic stabilities. The interplay of these factors, influenced by reaction conditions such as temperature and solvent, will determine the final product distribution. dalalinstitute.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on Activated this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. masterorganicchemistry.comgovtpgcdatia.ac.in This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. sinica.edu.twiscnagpur.ac.in These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. govtpgcdatia.ac.in

For SNAr to occur on a this compound derivative, the ring must be "activated" by the presence of a strong electron-withdrawing group, such as a nitro group, and must possess a good leaving group, such as a halide. For example, if a nitro group were introduced at the C4 position and a chlorine atom at the C1 position of this compound, the resulting compound would be activated for SNAr. The incoming nucleophile would attack the carbon bearing the leaving group, and the negative charge of the intermediate would be stabilized by the nitro group and the difluoromethoxy group.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated this compound Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgtaylorandfrancis.com

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.edu This reaction is widely used to form biaryl compounds. A halogenated derivative of this compound, such as 1-bromo-3-(difluoromethoxy)toluene, can be coupled with an arylboronic acid to form a biphenyl (B1667301) derivative.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium complex. harvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, and bases can be used to optimize the reaction conditions. acs.orgnih.gov

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | Halogenated this compound, Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

Sonogashira, Heck, and Negishi Coupling Reactions: Scope and Limitations

Other important cross-coupling reactions include the Sonogashira, Heck, and Negishi couplings.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id A halogenated this compound can be coupled with a terminal alkyne to introduce an alkynyl group onto the aromatic ring. sioc-journal.cnlibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. taylorandfrancis.comdiva-portal.orgnih.gov This reaction can be used to form substituted alkenes from halogenated this compound.

Negishi Coupling: The Negishi coupling reaction couples an organozinc compound with an organohalide using a palladium or nickel catalyst. wikipedia.orgorgsyn.org This reaction is known for its high functional group tolerance. orgsyn.orgrsc.org A halogenated this compound can be coupled with an organozinc reagent to form a new C-C bond. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product |

| Sonogashira | Halogenated this compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted derivative |

| Heck | Halogenated this compound, Alkene | Pd catalyst, Base | Alkene-substituted derivative |

| Negishi | Halogenated this compound, Organozinc reagent | Pd or Ni catalyst | Alkyl or Aryl substituted derivative |

Each of these coupling reactions has its own scope and limitations regarding substrate compatibility, functional group tolerance, and reaction conditions. The choice of reaction depends on the desired product and the specific starting materials.

Exploration of C-H Functionalization Strategies for Direct Derivatization

The direct derivatization of this compound through C-H functionalization represents a modern and efficient approach to synthesizing complex molecules, bypassing the need for pre-functionalized starting materials. This strategy focuses on the selective activation of C(sp²)–H bonds on the aromatic ring and C(sp³)–H bonds of the methyl group. The reactivity of this compound in these transformations is significantly influenced by the electronic properties of the difluoromethoxy (–OCF₂H) group. As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack but can direct functionalization depending on the catalytic system employed.

Research into the C-H functionalization of toluene derivatives has shown that the electronic nature of substituents is a key determinant of reactivity. researchgate.net Toluene derivatives with electron-withdrawing groups are generally less reactive than those with electron-donating groups in many catalytic C-H activation cycles. researchgate.net However, specific catalytic systems have been developed to overcome this challenge.

Palladium-catalyzed direct arylation is a prominent strategy for forming C–C bonds by activating C–H bonds. unipi.itbeilstein-journals.org While specific examples for this compound are not extensively documented, methodologies developed for other arenes with electron-withdrawing substituents offer a viable blueprint. These reactions often employ a palladium catalyst, a ligand, and a base to couple the arene with an aryl halide or equivalent. unipi.it For instance, palladium-catalyzed C-H acylation has been successfully applied to toluene derivatives, using them as both reactant and solvent in some cases, demonstrating tolerance for various functional groups. rsc.org

Another approach involves metal-catalyzed reactions that are guided by a directing group, which positions the catalyst to activate a specific C-H bond. While this compound lacks a strong intrinsic directing group, strategies using transient or "traceless" directing groups could enable regioselective functionalization at positions ortho to the methyl or difluoromethoxy groups. mdpi.com For meta-C-H functionalization, which is traditionally challenging, specialized catalytic systems have been developed that can override the intrinsic electronic bias of the substrate. wikipedia.org These methods, often involving ruthenium, rhodium, or copper catalysts, could potentially afford meta-derivatives of this compound that are not accessible through classical electrophilic substitution. wikipedia.orgacs.org

The functionalization of the benzylic C(sp³)–H bonds of the methyl group is also a key area of investigation. Transition metal-catalyzed and photoredox catalysis methods have emerged as powerful tools for this purpose. These reactions can facilitate the coupling of the methyl group with various partners, including alkenes and other aromatic systems. researchgate.net The success of these transformations often depends on the stability of the intermediate benzylic radical, which is influenced by the substituents on the aromatic ring.

Table 1: Potential C-H Functionalization Strategies for this compound

| Reaction Type | Catalyst/Reagents | Target Bond | Potential Product | Notes |

| Direct Arylation | Pd(OAc)₂, Ligand, Base | Ring C(sp²)–H | Arylated this compound | Electron-withdrawing –OCF₂H group may decrease reactivity. researchgate.netunipi.it |

| Acylation | Pd(OAc)₂, TBHP | Ring C(sp²)–H | Acylated this compound | Toluene derivatives can serve as acylation reagents. rsc.org |

| Meta-Arylation | Cu or Ru catalyst | Ring C(sp²)–H (meta) | Meta-arylated derivative | Specialized directing group strategies may be required. wikipedia.org |

| Benzylic Coupling | Cu or Fe catalyst, Oxidant | Methyl C(sp³)–H | Dihydroquinolinones, etc. | Electron-withdrawing groups can decrease the reaction rate. researchgate.net |

Reductions, Oxidations, and Other Functional Group Interconversions on this compound

Functional group interconversions provide essential pathways for modifying the core structure of this compound, enabling the synthesis of a diverse range of derivatives. These transformations can target either the toluene methyl group or the aromatic ring system, with selectivity being a key challenge governed by the choice of reagents and reaction conditions.

Transformations of the Toluene Methyl Group

The benzylic methyl group of this compound is susceptible to various transformations, primarily oxidation and radical halogenation.

Oxidation to Aldehyde: The Étard reaction provides a method for the direct, partial oxidation of an aromatic methyl group to an aldehyde. wikipedia.orgcollegedunia.com This reaction employs chromyl chloride (CrO₂Cl₂) in a nonpolar solvent like carbon tetrachloride, followed by reductive workup of the intermediate Étard complex. wikipedia.org For substituted toluenes, the reaction's efficiency can be affected by the electronic nature of the substituent. researchgate.netcdnsciencepub.com The electron-withdrawing character of the 3-(difluoromethoxy) group would likely decrease the rate of oxidation compared to toluene itself. cdnsciencepub.comrsc.org

Oxidation to Carboxylic Acid: Strong oxidizing agents can convert the methyl group to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation, typically performed under basic or acidic conditions followed by acidification. collegedunia.com This oxidation is robust but can be slowed by the presence of electron-withdrawing groups. rsc.org Studies on substituted toluenes have shown that while the reaction proceeds, the rate is generally lower for toluenes bearing deactivating groups. rsc.orgresearchgate.net Another potent oxidizing agent for this conversion is chromic acid (H₂CrO₄). jove.com

Free-Radical Bromination: The benzylic C-H bonds of the methyl group can be selectively functionalized via free-radical pathways. acs.org A common method is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. acs.orgresearchgate.net This reaction introduces a bromine atom at the benzylic position, yielding α-bromo-3-(difluoromethoxy)toluene. This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. The selectivity for benzylic halogenation over aromatic ring halogenation is high due to the lower bond dissociation energy of the benzylic C-H bonds. oregonstate.edumasterorganicchemistry.com

Table 2: Key Transformations of the Methyl Group

| Transformation | Reagent(s) | Product | Reaction Name/Type | Reference(s) |

| Oxidation | Chromyl chloride (CrO₂Cl₂) | 3-(Difluoromethoxy)benzaldehyde | Étard Reaction | wikipedia.orgresearchgate.net |

| Oxidation | Potassium permanganate (KMnO₄) | 3-(Difluoromethoxy)benzoic acid | Strong Oxidation | collegedunia.comrsc.org |

| Bromination | N-Bromosuccinimide (NBS), Initiator/Light | α-Bromo-3-(difluoromethoxy)toluene | Wohl-Ziegler Reaction | acs.orgresearchgate.net |

Selective Reductions and Oxidations on the Aromatic Ring System

Modifying the aromatic ring of this compound requires overcoming its inherent stability. While oxidation of the ring is generally difficult, selective reduction is a well-established strategy.

Catalytic Hydrogenation: The complete reduction of the benzene ring to a cyclohexane (B81311) ring can be achieved through catalytic hydrogenation. This transformation typically requires harsh conditions, such as high pressures of hydrogen gas and elevated temperatures, using catalysts like platinum (Pt), palladium (Pd), or nickel (Ni). lumenlearning.comorganicchemistrydata.org The product of this reaction would be 1-(difluoromethoxy)-3-methylcyclohexane. The choice of catalyst is crucial, and studies on related fluorinated compounds have demonstrated the feasibility of such reductions. rsc.org Under milder conditions, it is often possible to reduce other functional groups selectively without affecting the aromatic ring. openstax.orglibretexts.org

Birch Reduction: The Birch reduction offers a method for the partial reduction of the aromatic ring, yielding a 1,4-cyclohexadiene. lumenlearning.com The reaction is carried out using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. lscollege.ac.innrochemistry.com The regioselectivity of the reduction is dictated by the electronic nature of the ring substituent. For anisole (B1667542) (methoxybenzene), an electron-donating group, reduction occurs at the ortho and meta positions to the methoxy (B1213986) group. pearson.comic.ac.uk For this compound, the –OCF₂H group is electron-withdrawing. Electron-withdrawing groups are known to increase the reactivity of arenes in metal reductions and stabilize the intermediate radical anion. lumenlearning.com This would likely lead to a product where the double bonds are positioned such that the carbon atom attached to the electron-withdrawing group is reduced. nrochemistry.comnumberanalytics.com

Table 3: Selective Reduction Methods for the Aromatic Ring

| Reaction | Reagent(s) | Product | Key Features | Reference(s) |

| Catalytic Hydrogenation | H₂, Catalyst (Pt, Pd, or Ni) | 1-(Difluoromethoxy)-3-methylcyclohexane | Requires high pressure/temperature for ring reduction. | lumenlearning.comorganicchemistrydata.org |

| Birch Reduction | Na or Li, NH₃ (l), Alcohol | Dihydro-3-(difluoromethoxy)toluene | Partial reduction to a 1,4-cyclohexadiene. | lumenlearning.comlscollege.ac.innumberanalytics.com |

Strategic Applications of 3 Difluoromethoxy Toluene in Advanced Organic Synthesis

Building Block for Complex Molecule Assembly

The inherent structural features of 3-(Difluoromethoxy)toluene, particularly the presence of the difluoromethoxy group, make it an attractive starting material for the synthesis of intricate molecular frameworks.

Synthesis of Fluorinated Heterocyclic Scaffolds

The difluoromethoxy (-OCF₂H) group is an increasingly important structural motif in medicinal and agrochemical research due to its unique physicochemical properties. chinesechemsoc.org It can enhance metabolic stability and lipophilicity compared to a simple methoxy (B1213986) group and, unlike a trifluoromethoxy group, can act as a hydrogen bond donor. chinesechemsoc.org These properties make this compound and its derivatives valuable precursors for the synthesis of fluorinated heterocyclic compounds.

The synthesis of such scaffolds often involves the strategic manipulation of the toluene (B28343) methyl group and the aromatic ring, followed by cyclization reactions. For instance, derivatives of this compound can be transformed into key intermediates for the synthesis of complex heterocyclic systems. Research has demonstrated the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, from α-(difluoromethoxy)ketones, which can be derived from this compound. researchgate.net The process may involve the formation of an enaminone intermediate, followed by condensation with appropriate reagents like hydrazine (B178648) to yield the desired heterocyclic ring. researchgate.net

Recent advancements have also focused on direct C-H difluoromethylation methods, which can be applied to a variety of heterocyclic precursors, further highlighting the importance of the difluoromethyl and difluoromethoxy moieties in modern synthetic chemistry. rsc.org The development of methods for creating C(sp²)–CF₂H and C(sp³)–CF₂H bonds has expanded the toolkit for incorporating these groups into heterocyclic structures. rsc.org

| Heterocyclic Scaffold | Synthetic Approach | Precursor Type | Reference |

| Pyrazoles | Condensation of enaminone with hydrazine | α-(Difluoromethoxy)ketone | researchgate.net |

| Isoxazoles | Reaction of enaminone with hydroxylamine | α-(Difluoromethoxy)ketone | researchgate.net |

| Pyrimidines | Reaction of enaminone with amidines | α-(Difluoromethoxy)ketone | researchgate.net |

| Quinolines | Cyclization of 2-alkynylanilines with TMSCF₃ and THF | 2-Alkynylanilines | researchgate.net |

| (Difluoromethoxy)pyridines | Reaction of pyridones with difluorocarbene | Pyridones | chim.it |

Construction of Novel Polyaromatic and Macrocyclic Systems

The reactivity of this compound and its derivatives also lends itself to the construction of larger, more complex systems like polyaromatic hydrocarbons (PAHs) and macrocycles. The strategic placement of functional groups on the aromatic ring allows for participation in various coupling and annulation reactions.

For example, derivatives of this compound can be functionalized to serve as precursors for benzyne (B1209423) generation. The subsequent Diels-Alder reactions of these benzynes with suitable dienes, such as furans, can lead to the formation of substituted polycyclic aromatic systems. researchgate.net This iterative approach allows for the controlled, step-wise construction of complex aromatic frameworks.

In the realm of macrocyclic chemistry, this compound can be incorporated into larger ring structures. The synthesis of macrocyclic azolopyridine derivatives as potential modulators of biological targets has been reported, where a difluoromethoxy-substituted pyrazole (B372694) unit is part of the macrocyclic framework. google.com The synthesis of such complex molecules often relies on multi-step sequences where the difluoromethoxy-containing fragment is introduced as a key building block.

Precursor in Specialized Chemical Development

Beyond its role in constructing complex molecular skeletons, this compound serves as a crucial starting material for the development of specialized chemicals with applications in materials science, agrochemistry, and pharmaceuticals.

Contribution to Advanced Materials Science and Polymer Chemistry

The incorporation of fluorine-containing moieties into polymers can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic characteristics. While direct research on polymers derived solely from this compound is not extensively documented, the principles of polymer chemistry suggest its potential utility.

The difluoromethoxy group can influence the properties of polymers in a manner analogous to other fluorinated groups. For instance, the introduction of fluorine can modify the surface properties of materials, making them more hydrophobic or oleophobic. In the context of polymer science, monomers derived from this compound could be synthesized and subsequently polymerized to create novel fluorinated polymers. The characterization of such polymers would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structure and composition. rsc.org

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis

The difluoromethoxy group is a privileged motif in modern drug discovery and agrochemical design. chinesechemsoc.org Its ability to modulate key properties such as lipophilicity, metabolic stability, and binding interactions makes it a desirable feature in bioactive molecules. chinesechemsoc.org Consequently, this compound and its derivatives are important intermediates in the synthesis of new agrochemicals and pharmaceuticals.

For example, 1-[3-(Difluoromethoxy)phenyl]ethanone, a derivative of this compound, has been investigated for its potential biological activities and serves as a key intermediate in medicinal chemistry. This compound and its analogs can be used to synthesize more complex molecules with potential therapeutic applications, including enzyme inhibitors and anticancer agents. The synthesis of various pharmaceutical compounds and agrochemicals often utilizes building blocks derived from this compound. smolecule.com

| Application Area | Intermediate Example | Potential Final Product | Reference |

| Pharmaceuticals | 1-[3-(Difluoromethoxy)phenyl]ethanone | Enzyme inhibitors, Anticancer agents | |

| Agrochemicals | 3-(Difluoromethyl)-1-methyl-1H-pyrazole derivatives | Herbicides, Insecticides | chinesechemsoc.orgrsc.org |

| Pharmaceuticals | Macrocyclic azolopyridine derivatives | EED and PRC2 modulators | google.com |

Development of New Synthetic Methodologies Utilizing this compound as a Key Synthon

The unique reactivity of this compound has also spurred the development of novel synthetic methods. The presence of the methyl group and the difluoromethoxy-substituted aromatic ring provides multiple sites for chemical transformation.

For instance, methods for the selective functionalization of the methyl group or the aromatic ring of this compound can lead to a variety of useful intermediates. The development of new catalytic systems for C-H activation or cross-coupling reactions can be applied to this synthon to generate a library of derivatives for further synthetic exploration. While specific new methodologies focusing solely on this compound are part of ongoing research, the broader field of synthetic methodology development provides a framework for its application. This includes advancements in areas like photoredox catalysis for the formation of C-OCF₂H bonds and novel methods for generating and reacting difluorocarbene. chim.itresearchgate.net

The exploration of greener synthetic routes, such as mechanochemical methods for difluoromethylation, also presents opportunities for the development of more sustainable processes involving synthons like this compound. chinesechemsoc.org As the demand for fluorinated compounds continues to grow, the development of efficient and selective synthetic methods utilizing readily available precursors like this compound will remain an active area of research.

Advanced Characterization and Computational Studies of 3 Difluoromethoxy Toluene

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 3-(Difluoromethoxy)toluene, with each technique offering unique insights into its molecular framework.

NMR spectroscopy is an indispensable tool for the structural verification of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The aromatic protons typically appear as complex multiplets in the range of δ 7.0-7.4 ppm. carlroth.com The methyl (–CH₃) protons present a singlet at approximately δ 2.36 ppm. carlroth.com A key feature is the signal for the single proton of the difluoromethoxy (–OCF₂H) group, which appears as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton. The carbon of the methyl group shows a signal around δ 21.3 ppm. carlroth.com The aromatic carbons resonate in the δ 120-160 ppm region, with the carbon directly attached to the difluoromethoxy group being significantly influenced by the electronegative fluorine atoms. The carbon of the difluoromethoxy group itself appears as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for confirming the presence and electronic environment of the difluoromethoxy group. lcms.cz For compounds containing a difluoromethoxy group, the ¹⁹F NMR spectrum typically shows a doublet in the region of δ -80 to -85 ppm, resulting from coupling to the single proton of the OCF₂H group. The large chemical shift range in ¹⁹F NMR allows for clear resolution of fluorine-containing functional groups. lcms.cz

| NMR Data for this compound (Typical/Predicted Values) | ||

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) |

| ¹H | ~7.0-7.4 | m (Aromatic CH) |

| ~6.5-7.0 (OCF₂H ) | t, JHF ≈ 74 Hz | |

| ~2.36 | s (CH₃) | |

| ¹³C | ~150-160 (Ar-O) | t, JCF |

| ~115-140 (Aromatic CH & C-CH₃) | s | |

| ~114 (OC F₂H) | t, ¹JCF ≈ 260 Hz | |

| ~21.3 (CH₃) | s | |

| ¹⁹F | ~-80 to -85 | d, JHF ≈ 74 Hz |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition. For this compound (C₈H₈F₂O), HRMS would be used to verify the molecular ion peak with high precision, distinguishing it from other compounds with the same nominal mass. The technique is essential for confirming the successful synthesis and purity of the target molecule.

| HRMS Data for this compound | |

| Molecular Formula | C₈H₈F₂O |

| Calculated Exact Mass | 158.0543 g/mol |

| Expected Ion | [M]⁺ or [M+H]⁺ |

Vibrational spectroscopy probes the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several key absorptions. The C-H stretching of the aromatic ring and the methyl group are observed around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. pressbooks.pub Aromatic C=C stretching vibrations appear in the 1600–1500 cm⁻¹ range. spcmc.ac.in The most diagnostic peaks are the strong C-F stretching vibrations of the difluoromethoxy group, which are typically found in the 1200–1100 cm⁻¹ region. The C-O stretching vibration also falls within this fingerprint region. An FTIR spectrum of the isomeric 4-(Difluoromethoxy)toluene shows characteristic peaks that would be very similar to the 3-isomer. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar, symmetric vibrations. It would also be effective in identifying the aromatic ring vibrations and the C-F symmetric stretches.

| Key IR Absorptions for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1500 |

| C-O Stretch | 1250 - 1150 |

| C-F Stretch | 1200 - 1100 (strong) |

| C-H Out-of-plane Bend | 900 - 675 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography and Solid-State Structural Analysis of Crystalline Derivatives

As this compound is a liquid at ambient temperature, X-ray crystallography cannot be performed on the compound itself. However, the technique is invaluable for determining the precise solid-state structure of its crystalline derivatives. numberanalytics.com By synthesizing a solid derivative, single-crystal X-ray diffraction can unambiguously establish bond lengths, bond angles, and intermolecular interactions.

Studies on other molecules containing the difluoromethoxy-phenyl moiety have provided significant insights. For instance, an X-ray diffraction study of a 2-difluoromethoxy-substituted steroidal derivative revealed that the OCF₂H group is oriented orthogonally to the plane of the aromatic ring. nih.gov This conformation is attributed to anomeric effects involving the C–F σ* orbitals and the oxygen lone pair orbitals, which disfavor coplanarity with the ring. nih.gov This finding suggests that the difluoromethoxy group in derivatives of this compound would likely adopt a similar non-planar orientation, influencing the molecule's steric profile and crystal packing.

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the molecular properties of this compound. nih.govmdpi.com

DFT calculations allow for the theoretical investigation of various molecular properties before or alongside experimental work. mdpi.com

Spectroscopic Parameter Calculation: A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding tensors, theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted and compared with experimental spectra to aid in peak assignment. mdpi.com Furthermore, DFT can compute vibrational frequencies, which, when scaled appropriately, can be used to interpret and assign bands in experimental IR and Raman spectra. This synergy between computational prediction and experimental measurement provides a robust framework for the structural elucidation of this compound. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules at an atomic level. For this compound, MD simulations can provide critical insights into its conformational landscape and the non-covalent interactions that govern its behavior in various environments. These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the observation of molecular flexibility and intermolecular interactions that are often difficult to capture experimentally. nih.gov

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the bond connecting the difluoromethoxy group to the aromatic ring (Ar-O) and the bond between the oxygen and the difluoromethyl carbon (O-CF₂H). MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations and the energy barriers between them.

Studies on analogous molecules, such as toluene (B28343) and anisole (B1667542), provide a basis for predicting the conformational preferences. The toluene methyl group has a low rotational barrier, while the methoxy (B1213986) group in anisole preferentially lies in the plane of the aromatic ring. For this compound, the orientation of the -OCF₂H group relative to the phenyl ring is of significant interest. Simulations would likely reveal the most stable dihedral angles, influenced by steric hindrance from the adjacent methyl group and electronic interactions between the polar C-F bonds and the π-system of the ring.

Illustrative Conformational Energy Profile:

The following table represents a hypothetical energy profile for the rotation around the Ar-O bond in this compound, as could be determined from MD simulations. The dihedral angle is defined by the atoms C(ring)-C(ring)-O-C(F₂H).

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 0.0 | Most Stable (Planar) |

| 30 | 1.5 | Skewed |

| 60 | 3.5 | Eclipsed (with C-H bond) |

| 90 | 5.0 | Perpendicular (Highest Energy) |

| 120 | 3.5 | Eclipsed (with C-H bond) |

| 150 | 1.5 | Skewed |

| 180 | 0.2 | Stable (Planar) |

| Note: This table is for illustrative purposes to demonstrate the type of data obtained from MD simulations and does not represent experimentally verified values for this compound. |

Intermolecular Interactions:

MD simulations are also instrumental in characterizing the intermolecular forces between molecules of this compound and with other molecules, such as solvents or biological receptors. The primary interactions include:

Dipole-Dipole Interactions: The difluoromethoxy group imparts a significant dipole moment to the molecule due to the high electronegativity of the fluorine and oxygen atoms. These permanent dipoles lead to strong electrostatic attractions between molecules. libretexts.org

Van der Waals Forces: These include London dispersion forces, which are present in all molecules and increase with molecular size and surface area. libretexts.org The toluene backbone contributes significantly to these interactions.

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group (-OCF₂H) is acidic and can act as a weak hydrogen bond donor. rsc.org This allows this compound to form hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen on neighboring molecules. libretexts.orgrsc.org

π-Interactions: The aromatic toluene ring can participate in π-π stacking interactions with other aromatic systems and C-H/π interactions. nih.gov

Simulations can quantify the strength and geometry of these interactions, providing a detailed picture of how this compound organizes in the liquid state or binds to a target site.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. cust.edu.tw The fundamental principle is that the structure of a molecule dictates its reactivity and behavior. cust.edu.tw For this compound, QSAR models can be developed to predict its chemical reactivity in various reactions, such as electrophilic aromatic substitution or its metabolic stability, without the need for extensive laboratory experiments.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds structurally related to this compound with known experimental reactivity data (e.g., reaction rate constants) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Building: A mathematical equation is generated that links the descriptors to the observed activity. Multiple linear regression, partial least squares, and machine learning algorithms are common methods used to build the model.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

Relevant Molecular Descriptors:

For predicting the chemical reactivity of this compound, a QSAR model would likely incorporate descriptors such as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for modeling reactions involving electrophiles or nucleophiles.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). They are important for understanding how sterically hindered a reaction site is.

Lipophilicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for lipophilicity, which influences a molecule's solubility and transport properties, thereby affecting its reactivity in different phases.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its size, shape, and degree of branching.

Hypothetical QSAR Model for Reactivity:

A hypothetical QSAR equation for predicting the rate constant (log k) of an electrophilic substitution reaction on a series of substituted toluenes, including this compound, might look like this:

log k = c₀ + c₁(HOMO Energy) + c₂(Partial Charge on C4) + c₃*(logP)

The following table provides an example of the data used to build such a model.

| Compound | log k (Experimental) | HOMO Energy (eV) | Partial Charge on C4 | logP |

| Toluene | -2.0 | -8.8 | -0.15 | 2.73 |

| 3-Methylanisole | -1.5 | -8.5 | -0.18 | 3.01 |

| This compound | (Predicted) | -9.1 | -0.10 | 3.10 |

| 3-Chlorotoluene | -3.5 | -9.2 | -0.12 | 3.28 |

| Note: This table and equation are illustrative examples. The descriptor values and coefficients are not based on actual calculations for a validated QSAR model but serve to demonstrate the methodology. |

Such a validated QSAR model would be a valuable tool for predicting the reactivity of novel, unsynthesized derivatives, guiding synthetic efforts and accelerating the discovery of compounds with desired chemical properties. rsc.org

Future Research Trajectories and Emerging Paradigms for 3 Difluoromethoxy Toluene Chemistry

Development of Innovative Catalytic Systems for 3-(Difluoromethoxy)toluene Transformations

The development of efficient and selective methods for the transformation of this compound is a key area of ongoing research. While traditional methods often require harsh conditions or pre-functionalized starting materials, the focus is shifting towards the use of advanced catalytic systems to achieve direct and milder C-H functionalization.

Recent advancements have seen the emergence of photoredox catalysis as a powerful tool for the introduction of the difluoromethoxy group into aromatic systems. researchgate.net For instance, visible-light-mediated approaches have enabled the generation of the difluoromethoxy radical, which can then react with arenes like toluene (B28343). researchgate.netresearchgate.net Future work will likely focus on refining these systems to improve regioselectivity, a current challenge in the direct difluoromethoxylation of substituted arenes. researchgate.net

Transition metal catalysis also presents a promising avenue. Nickel-catalyzed cross-coupling reactions have been developed for related fluoroalkoxylations and could be adapted for transformations involving this compound. researchgate.net The exploration of earth-abundant metal catalysts, such as iron, is another area of interest, aiming for more sustainable and cost-effective synthetic protocols. rsc.org The development of catalysts that can selectively activate specific C-H bonds on the aromatic ring or the methyl group of this compound would represent a significant breakthrough, allowing for precise and controlled derivatization.

Table 1: Examples of Catalytic Systems for Difluoromethoxyarene Synthesis

| Catalyst System | Reagent | Transformation | Reference |

|---|---|---|---|

| Photoredox Catalyst (e.g., Iridium or Ruthenium complexes) | N-(difluoromethoxy)benzotriazole salt | C-H Difluoromethoxylation of (hetero)arenes | researchgate.net |

| TEMPO | N-(difluoromethoxy)benzotriazole salt | Redox-neutral C-H difluoromethoxylation | researchgate.netresearchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes

Beyond established reaction types, researchers are exploring novel ways to utilize the unique electronic properties of the difluoromethoxy group to drive new chemical transformations. The strong electron-withdrawing nature of the OCF2H group significantly influences the reactivity of the aromatic ring, opening up possibilities for unconventional substitution patterns and functionalizations.

Future investigations may focus on harnessing the difluoromethoxy group as a directing group for remote C-H functionalization, allowing for the selective modification of positions that are typically difficult to access. Furthermore, the development of reactions that proceed via radical mechanisms involving the difluoromethoxy group itself could lead to the synthesis of entirely new classes of fluorinated compounds. rsc.org

Unconventional synthetic routes that bypass the need for multi-step sequences are highly desirable. cognitoedu.org This could involve the development of one-pot reactions where this compound is generated in situ and immediately undergoes further transformation. The exploration of cascade reactions, where a single catalytic event triggers a series of bond-forming events, is another promising strategy for increasing synthetic efficiency. bohrium.com

Integration of this compound in Flow Chemistry and Automation for Enhanced Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and transformation of this compound. arxiv.org Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly when handling hazardous reagents. beilstein-journals.orgnih.gov

For the synthesis of difluoromethoxylated compounds, flow chemistry can enable the safe use of gaseous reagents and facilitate reactions that are difficult to scale up in traditional batch processes. beilstein-journals.org The precise control offered by flow systems can also be beneficial for optimizing delicate catalytic reactions and minimizing the formation of byproducts. Automated platforms can be used for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for a given transformation. nih.gov

Future research in this area will likely involve the development of fully automated systems that can perform multi-step syntheses of complex molecules derived from this compound. The integration of in-line analytical techniques, such as NMR and mass spectrometry, will allow for real-time reaction monitoring and optimization. beilstein-journals.org

Table 2: Advantages of Flow Chemistry in this compound Synthesis

| Feature | Benefit |

|---|---|

| Precise control of reaction parameters | Improved yield and selectivity |

| Enhanced heat and mass transfer | Increased reaction rates and efficiency |

| Safe handling of hazardous reagents | Enables use of a wider range of synthetic methods |

| Facile scalability | Smooth transition from laboratory to industrial production |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Syntheses

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the chemistry of this compound. arxiv.org These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. beilstein-journals.orgresearchgate.net

Furthermore, AI can be used to optimize reaction conditions, predicting the best catalyst, solvent, and temperature for a given transformation to maximize yield and minimize waste. beilstein-journals.orgresearchgate.net The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs experiments, the robot performs them, and the results are fed back to the AI to refine its models. This iterative process can rapidly accelerate the discovery of new reactions and the development of efficient synthetic processes.

Future research will focus on developing more accurate and generalizable ML models for predicting the reactivity of fluorinated compounds. The generation of high-quality, large-scale datasets will be crucial for training these models effectively. The ultimate goal is to create a synergistic relationship between human chemists and AI, where AI provides powerful predictive and analytical capabilities to augment human creativity and intuition. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(Difluoromethoxy)toluene, and how do reaction conditions influence yield?